molecular formula C16H14O4 B6369542 3-(4-Ethoxycarbonylphenyl)benzoic acid CAS No. 1205680-07-4

3-(4-Ethoxycarbonylphenyl)benzoic acid

Cat. No.: B6369542
CAS No.: 1205680-07-4
M. Wt: 270.28 g/mol
InChI Key: FYLGPTFUDKFBKS-UHFFFAOYSA-N
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Description

3-(4-Ethoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C16H14O4. . This compound is characterized by the presence of a benzoic acid moiety substituted with an ethoxycarbonyl group at the para position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 3-(4-Ethoxycarbonylphenyl)benzoic acid involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. For instance, the reaction between 4-(ethoxycarbonyl)phenylboronic acid and 3-bromobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxycarbonylphenyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid groups can yield anhydrides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-Ethoxycarbonylphenyl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Ethoxycarbonylphenyl)benzoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its carboxylic acid and ethoxycarbonyl functional groups. These interactions can involve hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. The pathways involved may include enzymatic reactions, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Ethoxycarbonylphenyl)benzoic acid is unique due to the presence of both a benzoic acid moiety and an ethoxycarbonyl group, which can impart distinct chemical and physical properties. These properties make it a versatile building block for various synthetic and research applications.

Properties

IUPAC Name

3-(4-ethoxycarbonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-2-20-16(19)12-8-6-11(7-9-12)13-4-3-5-14(10-13)15(17)18/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLGPTFUDKFBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683353
Record name 4'-(Ethoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205680-07-4
Record name 4'-(Ethoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-benzoic acid (4.02 g) and 4-ethoxycarbonyl-phenyl boronic acid (3.88 g) in DME (100 ml) containing cesium carbonate (6.5 g) and tetrakis(triphenylphosphine) palladium (0) (1.15 g) was heated to reflux for 24 h. The cooled mixture was then filtered through celite and evaporated giving the crude title compound as a white solid which was used without purification in the next synthetic step.
Quantity
4.02 g
Type
reactant
Reaction Step One
Quantity
3.88 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
1.15 g
Type
catalyst
Reaction Step Two

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